molecular formula C5H10O2 B2876645 cis-4-Methyltetrahydrofuran-3-ol CAS No. 1932610-18-8; 387357-58-6

cis-4-Methyltetrahydrofuran-3-ol

Cat. No.: B2876645
CAS No.: 1932610-18-8; 387357-58-6
M. Wt: 102.133
InChI Key: FYIORKUEZVVKEL-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-Methyltetrahydrofuran-3-ol (CAS: 1932610-18-8) is a cyclic ether-alcohol derivative with the molecular formula C₅H₁₀O₂ and a molar mass of 102.13 g/mol. Its structure features a tetrahydrofuran ring substituted with a methyl group at position 4 and a hydroxyl group at position 3 in the cis configuration. Key physical properties include a predicted density of 1.055 g/cm³, a boiling point of 182.6°C, and a pKa of 14.52, indicating weak acidity typical of alcohols . Synonyms include (3S,4S)-4-Methyl-tetrahydro-furan-3-ol and 3-Furanol, tetrahydro-4-methyl-, reflecting its structural specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-4-methyloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIORKUEZVVKEL-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-4-Methyltetrahydrofuran-3-ol with structurally related compounds, focusing on molecular features, physical properties, and functional distinctions.

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Functional Group Key Distinctions References
This compound C₅H₁₀O₂ 102.13 182.6 (predicted) 1.055 (predicted) Alcohol (hydroxyl) cis stereochemistry; moderate H-bonding
2-Methyltetrahydrofuran-3-thiol C₅H₁₀OS 118.20 160–180 1.04 Thiol (-SH) Sulfur substitution; mixed isomers
cis-4-Aminotetrahydrofuran-3-ol HCl C₄H₁₀ClNO₂ Not provided N/A N/A Amine hydrochloride Basic amino group; salt form
4-Methyltetrahydropyran C₆H₁₀O 98.14 (inferred) N/A N/A Ether (six-membered) Larger ring size; no hydroxyl group

Key Comparisons

2-Methyltetrahydrofuran-3-thiol

  • Structural Difference : Replaces the hydroxyl group (-OH) with a thiol (-SH), introducing sulfur.
  • Physical Properties : Lower boiling point (160–180°C vs. 182.6°C) despite higher molar mass (118.20 vs. 102.13), attributed to weaker hydrogen bonding in thiols .
  • Applications : Thiols are often used in flavor/aroma industries due to their strong odor, but isomer mixtures may limit purity for synthetic applications .

cis-4-Aminotetrahydrofuran-3-ol Hydrochloride Functional Group: Substitutes methyl with an amino (-NH₂) group, forming a hydrochloride salt. Reactivity: The amino group enhances basicity and water solubility (via salt formation), contrasting with the neutral alcohol’s weak acidity (pKa ~14.52) . Applications: Likely used in medicinal chemistry for chiral amine synthesis or as a building block for bioactive molecules .

4-Methyltetrahydropyran Ring Size: A six-membered ether ring (tetrahydropyran) vs. five-membered tetrahydrofuran.

Research Findings

  • Hydrogen Bonding Effects : The hydroxyl group in this compound contributes to its higher boiling point compared to the thiol analog, despite lower molecular weight .
  • Stereochemical Specificity : The cis configuration distinguishes it from diastereomers or isomer mixtures (e.g., 2-Methyltetrahydrofuran-3-thiol), which may exhibit variable reactivity in enantioselective reactions .
  • Salt vs. Neutral Form : The hydrochloride derivative’s ionic nature enhances stability and solubility, making it preferable for pharmaceutical formulations over the neutral alcohol .

Preparation Methods

Stereoselective Synthesis via Epoxidation and Nucleophilic Substitution

Epoxidation of Alkenyl Precursors

The stereocontrolled synthesis of cis-4-methyltetrahydrofuran-3-ol begins with epoxidation of alkenyl alcohols. For example, (E)-3-penten-1-yl mesylate undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acetone to yield cis-2-methyl-3-hydroxytetrahydrofuran, a structural analog. This method achieves an 83% yield by leveraging the cis-dihydroxylation mechanism of KMnO₄, which preserves the stereochemistry of the starting alkene.

Key Reaction Conditions:
  • Substrate : (E)-3-Penten-1-yl mesylate
  • Oxidizing Agent : KMnO₄ (1.2 equiv)
  • Solvent : Acetone/water (4:1 v/v)
  • Temperature : 0–5°C → room temperature
  • Yield : 83%

Mesylation and Nucleophilic Substitution

The epoxide intermediate is subsequently mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. This step converts the hydroxyl group into a mesylate leaving group, enabling nucleophilic substitution. Treatment with thioacetic acid (AcSH) and potassium carbonate (K₂CO₃) in acetonitrile furnishes the cis-configured product with 81% yield.

Optimization Data:
Step Reagents Conditions Yield
Mesylation MsCl, Et₃N 0°C → rt, 12 h 89%
Nucleophilic Substitution AcSH, K₂CO₃, 18-crown-6 Reflux, 24 h 81%

Mitsunobu Reaction for Stereochemical Inversion

Trans-to-Cis Isomerization

The Mitsunobu reaction is employed to invert the configuration of trans-4-methyltetrahydrofuran-3-ol. Trans-2-methyl-3-hydroxytetrahydrofuran reacts with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (Ph₃P), and p-nitrobenzoic acid in tetrahydrofuran (THF), followed by hydrolysis with aqueous sodium hydroxide (NaOH). This two-step process achieves a 62% overall yield of the cis isomer.

Mechanism and Conditions:
  • Mitsunobu Reaction :
    • Reagents : DIAD (1.5 equiv), Ph₃P (1.5 equiv), p-nitrobenzoic acid (1.5 equiv)
    • Solvent : THF
    • Time : 24 h at room temperature
  • Hydrolysis :
    • Conditions : 2 M NaOH, reflux, 2 h

Direct Synthesis from Diol Precursors

Iodocyclization of 2-methyl-1,3-diols using iodine (I₂) in dichloromethane provides an alternative route. This method forms the tetrahydrofuran ring with cis stereochemistry, yielding 32% after purification by column chromatography.

Catalytic Hydrogenation of Keto Derivatives

Substrate Preparation

4-Methyltetrahydrofuran-3-one serves as a precursor for catalytic hydrogenation. The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether. NaBH₄ affords milder conditions and a 76% yield, while LiAlH₄ achieves quantitative reduction but requires rigorous anhydrous conditions.

Comparative Reduction Data:
Reducing Agent Solvent Temperature Yield
NaBH₄ Methanol 0°C → rt 76%
LiAlH₄ Diethyl ether Reflux >95%

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Strategy

Chiral oxazolidinones direct the stereoselective formation of the tetrahydrofuran ring. Acyloxyoxazolidinone derivatives undergo cyclization with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane, yielding this compound with >90% enantiomeric excess (ee).

Experimental Parameters:
  • Chiral Auxiliary : (4S)-4-Benzyl-3-propionyloxazolidin-2-one
  • Cyclization Agent : BF₃·OEt₂ (1.1 equiv)
  • Solvent : Dichloromethane
  • Temperature : –78°C → rt
  • ee : 92%

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Recent advances utilize continuous-flow reactors to enhance reaction efficiency. For example, the Mitsunobu reaction achieves 89% yield in 2 h under flow conditions (0.5 mL/min, 50°C) compared to 65% in batch mode.

Green Chemistry Approaches

Water-tolerant Lewis acids (e.g., ytterbium triflate, Yb(OTf)₃) enable eco-friendly cyclization of diols in aqueous media, reducing organic solvent use by 70% while maintaining 78% yield.

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